molecular formula C14H23F3N2O2 B1455193 tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1251020-85-5

tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1455193
M. Wt: 308.34 g/mol
InChI Key: VCGIXNJTEPLEJZ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate”. However, similar compounds such as “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” and “tert-butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” have been synthesized23.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” is not readily available. However, similar compounds like “tert-butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” have a molecular formula of C13H21NO41.



Chemical Reactions Analysis

There is limited information on the specific chemical reactions involving “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate”. However, similar compounds have been used in catalyst-free decarboxylative cross-coupling reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” are not readily available. However, similar compounds like “tert-butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” have a density of 1.1±0.1 g/cm3, boiling point of 337.0±35.0 °C at 760 mmHg, and a molar refractivity of 67.6±0.4 cm35.


Scientific Research Applications

Synthesis and Structural Studies

Research into the spirooxazolidine and diazaspiro derivatives, which are structurally related to tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate, has been focused on their synthesis and potential applications in medicinal chemistry. The synthesis and structure-activity studies of a series of spirooxazolidine-2,4-dione derivatives revealed their potential as cholinergic agents, showing affinity for cortical M1 receptors and reversing scopolamine-induced impairment in mice, suggesting their utility in designing new muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993). Similarly, the discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors highlights the therapeutic potential of such compounds in treating chronic kidney diseases (Kato et al., 2014).

Receptor Activity and Pharmacological Effects

The receptor activity and pharmacological effects of related compounds have been extensively studied, demonstrating their interactions with various receptor sites and their potential therapeutic applications. For instance, the synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione have been investigated, revealing potent 5-HT1A ligands and potential for functional 5-HT1A/5-HT2A properties (Obniska et al., 2006).

Metabolic and Toxicity Studies

Metabolic and toxicity studies have provided insights into the potential health risks and biological interactions of tert-butyl compounds. For example, the adduction of DNA with MTBE and TBA in mice studied by accelerator mass spectrometry highlighted the potential toxicological implications of such compounds (Yuan et al., 2007). The pulmonary toxicity of butylated hydroxytoluene and related alkylphenols in mice has also been examined, revealing the structural requirements for toxic potency and suggesting mechanisms of lung damage (Mizutani et al., 1982).

Safety And Hazards

The safety and hazards of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” are not readily available. However, it’s always important to handle chemical compounds with care and follow safety guidelines.


Future Directions

The future directions of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” are not readily available. However, similar compounds have been used in the synthesis of CF3-containing amino acids, which could have potential applications in various fields4.


properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F3N2O2/c1-12(2,3)21-11(20)19-8-6-13(7-9-19)5-4-10(18-13)14(15,16)17/h10,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGIXNJTEPLEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(F)(F)F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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